

Technical Guide: Spectral Characterization of N,N-Dimethyl-2-nitrobenzenesulfonamide

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Compound of Interest

Compound Name: *N,N-dimethyl-2-nitrobenzenesulfonamide*
CAS No.: 23530-43-0
Cat. No.: B1593564

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Executive Summary

Compound Identity: **N,N-Dimethyl-2-nitrobenzenesulfonamide** CAS Registry Number: 5349-78-0 Molecular Formula: C

H

N

O

S Molecular Weight: 230.24 g/mol [1]

This technical guide provides a comprehensive spectral analysis of **N,N-dimethyl-2-nitrobenzenesulfonamide**, a tertiary sulfonamide derivative often utilized as a stable model compound in the study of "nosyl" (nitrobenzenesulfonyl) protecting group chemistry.[1] Unlike its primary amide counterpart (2-nitrobenzenesulfonamide), which is a key intermediate in the Fukuyama amine synthesis, the N,N-dimethyl derivative serves as a critical reference standard

for characterizing sulfonamide stability and spectroscopic behavior, particularly regarding the steric influence of the ortho-nitro group.

Synthesis & Preparation Protocol

To ensure spectral data integrity, the compound is best prepared via the direct nucleophilic substitution of 2-nitrobenzenesulfonyl chloride with dimethylamine.^{[1][2]} This protocol minimizes byproducts that could obscure spectral interpretation.^{[1][2]}

Experimental Workflow

Reagents:

- 2-Nitrobenzenesulfonyl chloride (1.0 equiv)^[1]
- Dimethylamine hydrochloride (1.2 equiv)^[1]
- Triethylamine (2.5 equiv)^{[1][3]}
- Dichloromethane (DCM) [Solvent]^[1]

Procedure:

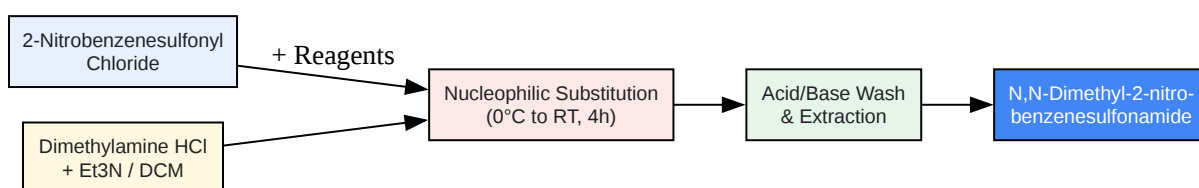
- Dissolution: Dissolve 2-nitrobenzenesulfonyl chloride in anhydrous DCM at 0°C under an inert atmosphere ().
- Addition: Add dimethylamine hydrochloride to the solution.
- Basification: Dropwise add triethylamine. The base serves dual roles: liberating free dimethylamine and neutralizing the HCl byproduct.^[2]
- Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the sulfonyl chloride ().

- Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated

and brine.

- Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Hexanes if necessary to obtain analytical-grade crystals.[1][2]



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Figure 1: Synthetic pathway for the preparation of the target analyte.

Spectral Analysis

A. Mass Spectrometry (MS)

The mass spectrum of sulfonamides is dominated by cleavage of the S–N and C–S bonds.[1][2] For the 2-nitro isomer, the "ortho effect" significantly influences fragmentation.[1][2]

- Molecular Ion (

): Observed at m/z 230.[1][2]

- Base Peak Logic:

- Loss of

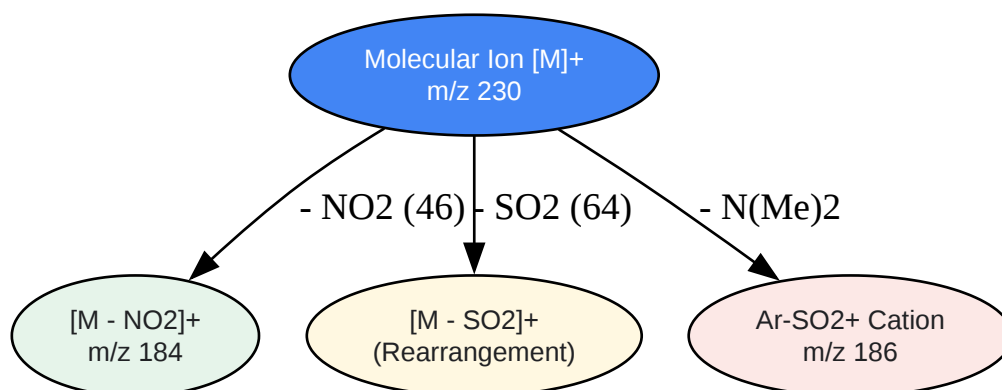
[M-46]: A characteristic fragmentation for nitroaromatics, yielding a cation at m/z 184.[1]

- Loss of

[M-64]: A rearrangement common in arylsulfonamides, often involving the extrusion of to form an amine radical cation.[1] However, in ortho-nitro derivatives, the interaction between the nitro oxygen and the sulfur center can lead to complex rearrangements.[1]

- o Sulfonyl Cation (

): Cleavage of the S–N bond yields the 2-nitrobenzenesulfonyl cation at m/z 186.[1]



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Figure 2: Primary fragmentation pathways observed in EI-MS.[1]

B. Infrared Spectroscopy (IR)

The IR spectrum provides diagnostic confirmation of the functional groups.[1][2] The ortho-substitution may cause slight frequency shifts due to field effects, but the bands remain characteristic.[1][2]

Functional Group	Frequency ()	Assignment Logic
Sulfonamide ()	1340–1360	Asymmetric stretch (). ^[1] Strong intensity.
Sulfonamide ()	1150–1170	Symmetric stretch (). Strong intensity.
Nitro ()	1530–1540	Asymmetric stretch. Distinctive for aromatic nitro groups. ^{[1][2]}
Nitro ()	1350–1370	Symmetric stretch. Often overlaps with asymmetric band. ^{[1][2]}
Aromatic C–H	3050–3100	Weak stretching vibrations above 3000. ^[1]
Methyl C–H	2850–2950	Aliphatic stretches from the N-dimethyl group.

C. Nuclear Magnetic Resonance (NMR)

¹H NMR (Proton)

The ortho-nitro substituent creates a highly deshielded environment for the adjacent aromatic protons.^[1] The spectrum typically exhibits an ABCD aromatic pattern (4 distinct protons) due to the lack of symmetry caused by the 1,2-substitution.^[1]

- Solvent:

or

(Values below approximate for

).[1][2]

- Aromatic Region (7.6 – 8.2 ppm):
 - H-3 (ortho to

): Most deshielded doublet, typically ~8.10 ppm.[1] The nitro group's anisotropy and electron-withdrawing inductive effect (-I, -M) shift this proton downfield.[1]
 - H-6 (ortho to

): Deshielded doublet/multiplet, typically ~7.95 ppm.[1] The sulfonyl group is also strongly electron-withdrawing.[1][2]
 - H-4 & H-5: Triplets/multiplets in the 7.70 – 7.85 ppm range.[1]
- Aliphatic Region (2.8 – 3.0 ppm):
 - N-Methyls: Singlet at ~2.90 ppm (integration 6H).[1][2]
 - Expert Insight: In some sterically crowded ortho-sulfonamides, restricted rotation around the S–N bond can broaden this singlet or, at low temperatures, split it into two distinct signals.[1] At room temperature, it usually appears as a sharp singlet.[1][2]

C NMR (Carbon)

- Carbonyl/Ipsos Carbons:
 - C-N (ipso): ~148 ppm.[1][2]
 - C-S (ipso): ~134 ppm.[1][2]
- Aromatic CH: Four distinct signals in the 124 – 135 ppm range.[1][2] The carbon ortho to the nitro group is typically the most deshielded CH.[2]
- Methyl Carbons: Single peak at ~37–38 ppm.[1][2]

References

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Sources

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